FK706

准备方法

合成路线和反应条件

FK706 通过多步合成过程合成,涉及各种中间体的偶联。主要步骤包括:

形成吡咯烷中间体: 这涉及异丙胺与三氟乙酰基衍生物反应形成吡咯烷环。

与苯甲酰氨基乙酸酯偶联: 然后将吡咯烷中间体在特定条件下与苯甲酰氨基乙酸酯偶联以形成最终化合物.

工业生产方法

This compound 的工业生产涉及放大上述合成路线。 这包括优化反应条件,如温度、压力和溶剂体系,以确保最终产品的高收率和纯度 .

化学反应分析

反应类型

FK706 会发生几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以氧化形成各种氧化衍生物。

还原: 该化合物也可以发生还原反应,导致形成还原衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

形成的主要产物

科学研究应用

Inhibition of Cytokine Release

Research has demonstrated that FK706 effectively blocks the release of inflammatory cytokines such as IL-8 and MCP-1. In a study focusing on smoke-induced inflammation, this compound significantly suppressed the expression of these cytokines at the mRNA level, indicating its potential utility in managing inflammatory responses .

In Vivo Efficacy

In vivo studies have shown that this compound reduces markers of inflammation in animal models of induced arthritis. For instance, significant reductions in paw swelling were observed following treatment with this compound, highlighting its anti-inflammatory properties .

Antitumor Activity

This compound has also been investigated for its antitumor effects.

Xenograft Models

In xenograft models, this compound demonstrated significant tumor growth inhibition compared to control groups. Specifically, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg . This suggests that this compound may play a role in cancer therapy by targeting tumor-associated inflammation.

Cytotoxic Evaluation

Further cytotoxic evaluations have indicated that this compound can induce apoptosis in cancer cell lines. For example, studies involving various human cancer cell lines have shown that compounds similar to this compound can effectively reduce cell viability, suggesting that this compound may enhance the efficacy of existing chemotherapeutic agents .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic application. The compound exhibits flip-flop pharmacokinetics, where absorption becomes the rate-limiting step due to slow elimination rates . This phenomenon necessitates careful consideration during dosing regimens to avoid overestimation of drug absorption.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用机制

相似化合物的比较

类似化合物

α1-抗胰蛋白酶: 另一种具有类似抗炎特性的弹性蛋白酶抑制剂.

甲氧基琥珀酰-Ala-Ala-Pro-Val 氯甲基酮: 一种弹性蛋白酶的合成抑制剂.

Nα-对甲苯磺酰-L-赖氨酸氯甲基酮: 另一种弹性蛋白酶的合成抑制剂.

FK706 的独特性

This compound 的独特性在于它对弹性蛋白酶的缓慢结合和竞争性抑制,这使得酶的抑制时间延长 . 此外,this compound 在体外和体内模型中均显示出有效性,使其成为研究弹性蛋白酶相关炎症性疾病的宝贵工具 .

生物活性

FK706 is a potent, slow-binding, and competitive inhibitor of human neutrophil elastase (HNE), a serine protease involved in various inflammatory processes. This compound has garnered attention due to its potential therapeutic applications in treating inflammatory diseases, particularly those associated with excessive neutrophil activity.

This compound operates by binding to the active site of human neutrophil elastase, thereby preventing it from cleaving extracellular matrix components. The inhibition of HNE is significant as this enzyme plays a crucial role in tissue injury and inflammation. The compound exhibits an IC50 value of 83 nM and a Ki value of 4.2 nM, indicating its strong affinity for the target enzyme .

Inhibition Profile

The inhibition profile of this compound was characterized through various biochemical assays. A study highlighted that this compound effectively inhibits the enzymatic activity of HNE, which is implicated in several pathological conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

| Parameter | Value |

|---|---|

| IC50 | 83 nM |

| Ki | 4.2 nM |

| Binding Type | Competitive |

Case Studies

- Role in Inflammatory Disorders : A significant study demonstrated the utility of this compound in animal models of inflammation. The administration of this compound resulted in reduced tissue damage and inflammation markers, suggesting its potential as a therapeutic agent for conditions exacerbated by neutrophil elastase activity .

- Chronic Inflammatory Diseases : Another case study focused on patients with chronic inflammatory diseases where this compound was administered as part of a treatment regimen. The results showed a marked improvement in clinical symptoms and a decrease in biomarkers associated with neutrophil activity, reinforcing the compound's therapeutic promise .

Clinical Implications

The biological activity of this compound suggests its potential application in treating diseases characterized by excessive neutrophil activity. Its ability to inhibit HNE could lead to reduced tissue damage and improved outcomes in patients suffering from conditions like COPD and other inflammatory disorders.

属性

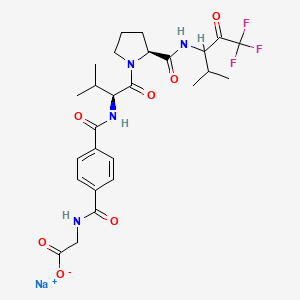

IUPAC Name |

sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35);/q;+1/p-1/t17-,19?,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTYCMNNMGACPR-JSAITXCESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F3N4NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。